Mezlocillin sodium monohydrate
Overview
Description
Mezlocillin sodium monohydrate is a semisynthetic ampicillin-derived acylureido penicillin . It is a broad-spectrum penicillin antibiotic that is active against both Gram-negative and some Gram-positive bacteria . It has been proposed for infections with certain anaerobes and may be useful in inner ear, bile, and CNS infections .
Synthesis Analysis
Mezlocillin can be synthesized in a variety of ways, including the reaction of ampicillin with chlorocarbamate 1 in the presence of triethylamine . Chlorocarbamate 1 itself is made from ethylenediamine by reaction with phosgene to form the cyclic urea followed by monoamide formation with methanesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C21H25N5O8S2 . The average weight of the molecule is 539.582 .Chemical Reactions Analysis
The bactericidal activity of mezlocillin results from the inhibition of cell wall synthesis and is mediated through mezlocillin binding to penicillin binding proteins (PBPs) .Physical and Chemical Properties Analysis
Mezlocillin is a small molecule . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .Scientific Research Applications
In Vitro Antibacterial Activity
Mezlocillin sodium monohydrate has demonstrated significant in vitro antibacterial activity. A study by Bodey and Pan (1977) found that mezlocillin inhibited a wide range of bacteria, including Serratia marcescens, Escherichia coli, Enterobacter spp., Klebsiella spp., Proteus spp., and gram-positive cocci. It was also effective against Pseudomonas aeruginosa, showing more activity than ampicillin, carbenicillin, and cephalothin against some gram-negative bacilli (Bodey & Pan, 1977).
Stability in Various Solutions
Gupta (1983) studied the stability of mezlocillin sodium in water with different buffers and ingredients commonly used in intravenous admixtures. The study found that mezlocillin sodium solutions were stable for up to 60 days at -10 degrees Celsius and showed optimum stability at a pH of approximately 4.8. These findings are important for the preparation and storage of the drug for clinical use (Gupta, 1983).
Efficacy in Clinical Trials
Fujii (1979) reported on a multicentric clinical trial in Japan, which demonstrated the efficacy of mezlocillin in treating severe infections such as septicaemia, endocarditis, and purulent meningitis. The study highlighted mezlocillin's effectiveness in cases unresponsive to other antibiotics (Fujii, 1979).
Therapeutic Potential in Specialized Cases
Wade et al. (1980) explored the potential of mezlocillin as empiric single-agent therapy in febrile granulocytopenic cancer patients. This study is significant in understanding mezlocillin's role in treating vulnerable patient populations, such as those with cancer (Wade et al., 1980).
Comparative Effectiveness with Other Penicillins
A study by Fu and Neu (1978) compared mezlocillin with other β-lactam antibiotics like azlocillin and found mezlocillin more effective against a range of bacteria, including Escherichia coli, Klebsiella, Enterobacter, Citrobacter, Acinetobacter, Serratia, and Bacteroides (Fu & Neu, 1978).
Pharmacokinetics and Bacteriological Efficacy
Odio et al. (1984) conducted a study to understand the pharmacokinetics and bacteriological effect of mezlocillin in experimental meningitis. They found that mezlocillin had a longer half-life in cerebrospinal fluid than in serum, indicating its potential effectiveness in treating meningitis caused by certain bacterial strains (Odio et al., 1984).
General Overview and Recommendations
An overview by Fujii (1980) on mezlocillin emphasizes its broad spectrum of action, covering both gram-positive and gram-negative microorganisms and anaerobes. It was recommended for various types of infections, including those of the chest, abdomen, urinary tract, soft tissue, bone, and meninges (Fujii, 1980).
Mechanism of Action
Properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O8S2.Na.H2O/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);;1H2/q;+1;/p-1/t12-,13-,14+,17-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXDIDROKIDGNE-SYNJJEHYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N5NaO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80495-46-1 | |
Record name | Mezlocillin sodium monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEZLOCILLIN SODIUM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CWW8B5904 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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